2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a pyrrolidinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with pyrrolidine to form 4-(pyrrolidin-1-yl)benzyl chloride.
Acetamide formation: The intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(4-(morpholin-1-yl)phenethyl)acetamide
- 2-(4-chlorophenyl)-N-(4-(piperidin-1-yl)phenethyl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is unique due to the presence of the pyrrolidinyl group, which imparts specific steric and electronic properties. This can influence its binding affinity and selectivity for certain molecular targets, making it distinct from similar compounds with different substituents.
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H22ClN1O
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Structural Features
- Chlorophenyl Group : Contributes to lipophilicity and potential receptor interaction.
- Pyrrolidinyl Group : May enhance binding affinity to certain receptors.
Pharmacological Targets
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). It has been studied for its potential effects on:
- Dopamine Receptors : Modulation of dopaminergic signaling pathways.
- Serotonin Receptors : Possible influence on mood and anxiety disorders.
- GABA Receptors : Potential anxiolytic effects through GABAergic modulation.
The biological activity of 2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is hypothesized to involve:
- Receptor Agonism/Antagonism : Binding affinity studies suggest it may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release.
- Allosteric Modulation : The compound may also function as an allosteric modulator, altering receptor conformation and function without directly activating the receptor.
In Vitro Studies
Several in vitro studies have demonstrated the compound's effects on various cell lines:
Study | Cell Line | Concentration | Effect Observed |
---|---|---|---|
HEK293 | 10 µM | Increased dopamine release | |
SH-SY5Y | 5 µM | Enhanced neuronal survival | |
C6 Glioma | 20 µM | Inhibition of cell proliferation |
In Vivo Studies
Preclinical animal studies have provided insights into the pharmacodynamics of the compound:
- Behavioral Tests : Rodent models showed significant alterations in anxiety-like behavior when administered the compound, suggesting anxiolytic properties.
- Neurochemical Analysis : Increased levels of serotonin and dopamine were observed in the brains of treated animals, indicating enhanced neurotransmitter activity.
Case Study 1: Anxiolytic Effects
A study conducted on a rat model evaluated the anxiolytic effects of the compound. Rats treated with varying doses exhibited reduced anxiety-like behaviors in elevated plus maze tests compared to controls. The results indicated a dose-dependent response with significant behavioral changes at doses ranging from 5 to 15 mg/kg.
Case Study 2: Neuroprotective Properties
Another investigation focused on neuroprotective effects against oxidative stress in neuronal cultures. The compound demonstrated a protective effect against hydrogen peroxide-induced cell death, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-18-7-3-17(4-8-18)15-20(24)22-12-11-16-5-9-19(10-6-16)23-13-1-2-14-23/h3-10H,1-2,11-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHNKQXXNNDSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.